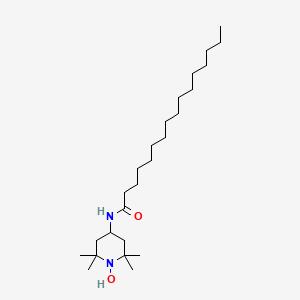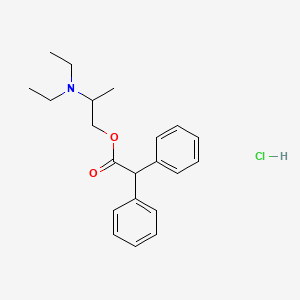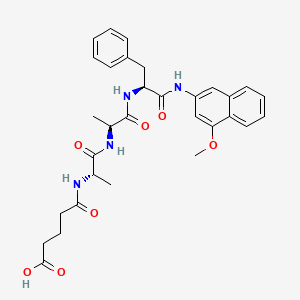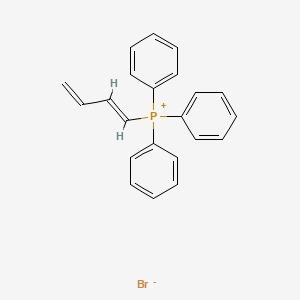
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide: is an organic compound that belongs to the class of hydroxylamines It is derived from the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and catalytic amounts of TEMPO.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or sulfonates.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes .
Biology: It has been studied for its potential antioxidant properties, which can help in scavenging reactive oxygen species (ROS) and reducing oxidative stress .
Medicine: Research has shown that the compound may have therapeutic applications in treating conditions related to oxidative stress, such as chronic obstructive pulmonary disease (COPD) and neurodegenerative diseases .
Industry: In the polymer industry, it is used as a stabilizer to prevent the degradation of polymers during processing and storage .
Wirkmechanismus
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . This antioxidant activity helps in reducing oxidative damage in biological systems.
Vergleich Mit ähnlichen Verbindungen
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Similar antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO): A widely used radical in organic synthesis and polymer stabilization.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for its stabilizing properties.
Uniqueness: N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide stands out due to its long alkyl chain, which enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where solubility and interaction with non-polar substances are crucial .
Eigenschaften
Molekularformel |
C25H50N2O2 |
|---|---|
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)hexadecanamide |
InChI |
InChI=1S/C25H50N2O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26-22-20-24(2,3)27(29)25(4,5)21-22/h22,29H,6-21H2,1-5H3,(H,26,28) |
InChI-Schlüssel |
YEAJUYNPHBTFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(N(C(C1)(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)



